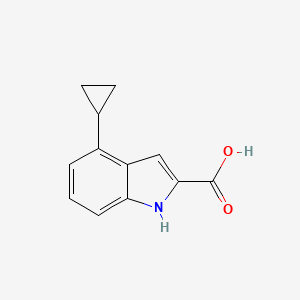

4-cyclopropyl-1H-indole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopropyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-12(15)11-6-9-8(7-4-5-7)2-1-3-10(9)13-11/h1-3,6-7,13H,4-5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBVKHMCINNWLEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C3C=C(NC3=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Cyclopropyl 1h Indole 2 Carboxylic Acid and Its Analogs

Retrosynthetic Analysis of the 4-Cyclopropyl-1H-Indole-2-carboxylic Acid Framework

A retrosynthetic analysis of this compound reveals several strategic disconnections to access the target molecule from simpler, commercially available starting materials. The primary bond formations to consider are the construction of the indole (B1671886) core and the introduction of the cyclopropyl (B3062369) and carboxylic acid functionalities.

One logical approach begins with disconnecting the indole ring itself. Classic indole syntheses such as the Fischer, Bischler, or Reissert methods provide a foundation for this analysis. For instance, a Fischer indole synthesis approach would involve the condensation of a 3-cyclopropylphenylhydrazine with a pyruvate (B1213749) derivative. This retrosynthetic step simplifies the target to two key fragments: the substituted hydrazine (B178648) and a C2 synthon.

Alternatively, modern cross-coupling strategies suggest a disconnection of the C-N and C-C bonds that form the pyrrole (B145914) ring. A palladium-catalyzed Larock indole synthesis , for example, could be envisioned from a 2-amino-3-cyclopropyl-iodobenzene and a suitable alkyne or alkene precursor for the C2 and C3 positions, followed by introduction of the carboxylic acid.

A further disconnection focuses on the introduction of the cyclopropyl group. This substituent can be installed on a pre-formed indole or on an earlier benzene-ring intermediate. A late-stage cyclopropanation of a 4-halo or 4-vinylindole derivative is a plausible strategy. Conversely, starting with a cyclopropyl-substituted aniline (B41778) or benzene (B151609) derivative offers an alternative route where the indole ring is constructed on an already functionalized core.

Finally, the carboxylic acid at the C2 position can be retrosynthetically traced back to an ester, which is a common intermediate in many indole syntheses. This ester can be introduced via various methods, including the reaction of an o-haloaniline with an α-isocyanoacetate or through cyclization of an appropriately substituted aniline derivative.

Contemporary Approaches to the Synthesis of Indole-2-carboxylic Acids

Modern synthetic chemistry has seen a proliferation of methods for the construction of the indole-2-carboxylic acid scaffold, moving beyond classical name reactions to more versatile and efficient catalytic systems.

Metal-Catalyzed Coupling Reactions for Indole Core Formation

Transition metal catalysis has revolutionized the synthesis of indoles, offering mild reaction conditions, broad substrate scope, and high functional group tolerance. mdpi.comacs.org Several metals have proven particularly effective in catalyzing the key bond-forming reactions for indole synthesis.

Palladium-catalyzed reactions are among the most widely used methods. The Sonogashira coupling of 2-haloanilines with terminal alkynes, followed by a cyclization step, is a powerful strategy for constructing 2,3-disubstituted indoles. clockss.org Similarly, the Heck reaction and Buchwald-Hartwig amination have been adapted for indole synthesis. For instance, a tandem Sonogashira coupling and cyclization can be employed to construct the indole core, which can then be further functionalized.

Copper-catalyzed reactions provide a cost-effective and less toxic alternative to palladium. Copper catalysts can promote the Ullmann condensation and other C-N bond-forming reactions crucial for indole synthesis. clockss.org A notable copper-catalyzed method involves the condensation of 2-haloaryl aldehydes or ketones with ethyl isocyanoacetate, which proceeds through a cascade process to yield indole-2-carboxylic esters. rsc.orgresearchgate.netscielo.brresearchgate.net

Cobalt and Rhodium-catalyzed reactions have also emerged as powerful tools. Cobalt catalysts can mediate the cyclization of ortho-alkenylanilines, while rhodium catalysts are effective in various C-H activation and annulation strategies leading to the indole core. clockss.org

The following table summarizes some of the key metal-catalyzed reactions for indole synthesis:

| Catalyst | Key Reaction Type | Starting Materials | Product |

| Palladium | Sonogashira Coupling/Cyclization | 2-Haloaniline, Terminal Alkyne | 2,3-Disubstituted Indole |

| Palladium | Heck Reaction | o-Vinylaniline | Indole |

| Copper | Condensation/Coupling Cascade | 2-Haloaryl Aldehyde, Ethyl Isocyanoacetate | Indole-2-carboxylic Ester |

| Cobalt | Intramolecular Hydroarylation | o-Alkenylaniline | Indole |

| Rhodium | C-H Activation/Annulation | Aniline, Alkyne | Substituted Indole |

Electrosynthesis Approaches for Indole-2-carboxylic Acid Derivatives

Electrosynthesis is gaining traction as a green and sustainable alternative to traditional chemical methods. By using electricity to drive reactions, it often avoids the need for harsh reagents and can lead to unique reactivity. The anodic oxidation of carboxylic acids, known as the Kolbe electrolysis, can generate radical species that can participate in cyclization reactions. unl.pt While direct electrosynthesis of the this compound has not been extensively reported, the principles of electrochemical synthesis can be applied to key steps in its formation. For example, electrochemical methods can be used for the functionalization of the indole core or for the formation of key intermediates.

Stereoselective Synthesis of Cyclopropyl-Containing Indole Systems

The introduction of a cyclopropyl group with defined stereochemistry presents a significant synthetic challenge. Stereoselective cyclopropanation reactions are crucial for controlling the spatial arrangement of this substituent, which can have a profound impact on the biological activity of the final molecule.

Several strategies can be employed for the stereoselective synthesis of cyclopropyl-containing indoles. One approach involves the diastereoselective cyclopropanation of a chiral substrate. For example, an allylic alcohol or amine tethered to the indole nucleus can direct the stereochemical outcome of a Simmons-Smith or other metal-catalyzed cyclopropanation reaction.

Enantioselective cyclopropanation can be achieved using chiral catalysts. Transition metal complexes with chiral ligands, such as those based on copper or rhodium, are effective in catalyzing the asymmetric transfer of a carbene to an alkene, leading to the formation of enantioenriched cyclopropanes. researchgate.net While direct asymmetric cyclopropanation of the benzene ring of an indole is challenging, this method can be applied to a vinyl-substituted indole precursor.

Another strategy involves the use of chiral auxiliaries . Attaching a chiral auxiliary to the indole nitrogen or another functional group can influence the facial selectivity of a subsequent cyclopropanation reaction. After the cyclopropane (B1198618) ring is formed, the auxiliary can be removed to yield the desired enantiomerically enriched product.

The following table outlines some approaches to stereoselective cyclopropanation relevant to indole synthesis:

| Method | Description | Key Features |

| Diastereoselective Cyclopropanation | A chiral center already present in the molecule directs the stereochemistry of the cyclopropanation. | Relies on substrate control. |

| Enantioselective Catalysis | A chiral catalyst, typically a metal-ligand complex, controls the stereochemical outcome. | Can provide high enantiomeric excess. |

| Chiral Auxiliary | A removable chiral group is attached to the substrate to direct the cyclopropanation. | Requires additional steps for attachment and removal. |

Derivatization Strategies of the this compound Scaffold

The carboxylic acid moiety at the C2 position of the indole ring is a versatile handle for further functionalization, allowing for the synthesis of a wide range of analogs with potentially enhanced or modified biological activities.

Functionalization at the Carboxylic Acid Moiety (e.g., Amide Coupling)

The most common derivatization of the carboxylic acid is its conversion to an amide. Amide coupling reactions are a cornerstone of medicinal chemistry and can be achieved using a variety of reagents and conditions. researchgate.net Standard coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an activator like 1-hydroxybenzotriazole (B26582) (HOBt) are widely used. rsc.org For more challenging couplings, particularly with electron-deficient or sterically hindered amines, more powerful reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or HATU may be required. acs.org

The choice of coupling conditions is critical to ensure high yields and avoid side reactions. The following table provides a summary of common amide coupling reagents:

| Reagent(s) | Description |

| EDC/HOBt | A widely used and cost-effective carbodiimide-based coupling system. |

| BOP | A phosphonium-based coupling reagent effective for difficult couplings. |

| HATU | A uronium-based coupling reagent known for its high efficiency and low racemization. |

| DCC/DMAP | A classic carbodiimide (B86325) coupling method, often used for esterifications as well. |

Beyond amides, the carboxylic acid can be converted into a variety of other functional groups. Esterification can be achieved by reaction with an alcohol under acidic conditions or using coupling agents. mdpi.comgoogle.comReduction of the carboxylic acid or its corresponding ester can yield the primary alcohol, which can then be further functionalized. researchgate.net For example, reduction with lithium aluminum hydride (LiAlH4) is a common method for this transformation.

The synthesis of this compound and its derivatives is a significant area of research, driven by their potential applications in medicinal chemistry. The development of advanced synthetic methodologies allows for the precise modification of the indole scaffold, enabling the exploration of structure-activity relationships. This article focuses on key strategies for the derivatization of the this compound core structure, including modifications on the indole nitrogen, exploration of substitution patterns on the indole ring, and the application of regioselective functionalization techniques.

2 Modifications on the Indole Nitrogen (N-Substitution)

The nitrogen atom of the indole ring presents a key site for synthetic modification. N-substitution can significantly influence the biological activity and physicochemical properties of the resulting analogs. Common strategies for N-substitution include N-alkylation and N-acylation.

N-alkylation of the indole nitrogen is a frequently employed method to introduce a variety of substituents. mdpi.com This can be achieved under phase-transfer catalysis conditions, which offer a versatile approach for the synthesis of N-alkyl derivatives. researchgate.net For instance, the reaction of an indole derivative with an alkyl halide in the presence of a phase-transfer catalyst such as tetraethylammonium (B1195904) bromide (TEBAC) and a strong base like 50% aqueous sodium hydroxide (B78521) can yield the corresponding N-alkylated product. researchgate.net Anhydrous conditions, utilizing a base such as potassium tert-butoxide (ButOK) with a crown ether in a suitable solvent, can also be effective, particularly for less reactive alkylating agents. researchgate.net

N-acylation provides another route to modify the indole nitrogen, introducing an acyl group that can alter the electronic properties of the indole ring. researchgate.net This can be accomplished by reacting the indole with a carboxylic acid or its activated derivative. researchgate.neteurjchem.com For example, the acylation of indole-2-carboxylic acid can be a precursor step to further synthetic transformations. researchgate.neteurjchem.com

Table 1: Examples of N-Substitution Reactions on Indole Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 2,2-Dimethyl-3-(2-methyl-3-indolyl)cyclopropylacetonitrile | Alkyl halide, 50% NaOH, TEBAC, CHCl3 | N-Alkyl-2,2-dimethyl-3-(2-methyl-3-indolyl)cyclopropylacetonitrile | researchgate.net |

| 2,2-Dimethyl-3-(2-methyl-3-indolyl)cyclopropylacetonitrile | Allyl bromide, ButOK, 18-crown-6, BuOMe | N-Allyl-2,2-dimethyl-3-(2-methyl-3-indolyl)cyclopropylacetonitrile | researchgate.net |

| Indole-2-carboxylic acid | Acylating agent | N-Acyl-indole-2-carboxylic acid derivative | researchgate.neteurjchem.com |

| 5-substituted-2-(4-(methylsulfonyl)phenyl)-1H-indole | Substituted benzyl (B1604629) chloride, NaH, dry DMF | 1-(Substituted benzyl)-5-substituted-2-(4-(methylsulfonyl)phenyl)-1H-indole | japsonline.com |

3 Substitution Pattern Exploration on the Indole Ring

The exploration of different substitution patterns on the indole ring is crucial for developing analogs with diverse properties. Synthetic strategies often focus on introducing substituents at various positions of the benzene portion of the indole nucleus.

For instance, the synthesis of 4-substituted indole-2-carboxylic acid derivatives can be achieved through multi-step reaction sequences. sci-hub.se A common starting material for such syntheses is a substituted aniline, which can undergo a Fischer indole synthesis to form the indole core. Subsequent reactions can then be employed to introduce or modify substituents at the desired positions. For example, a bromine atom at the 4-position of the indole ring can serve as a handle for further functionalization, such as through palladium-catalyzed cross-coupling reactions. sci-hub.se

The introduction of substituents can also be achieved through electrophilic aromatic substitution reactions, although controlling the regioselectivity can be challenging. The inherent reactivity of the indole ring typically favors substitution at the C3 position. Therefore, protecting the C3 position or utilizing directing groups may be necessary to achieve substitution at other positions.

Table 2: Synthesis of Substituted Indole-2-Carboxylic Acid Analogs

| Synthetic Strategy | Key Intermediates/Reactions | Target Compound | Reference |

|---|---|---|---|

| Fischer Indole Synthesis | Substituted phenylhydrazine (B124118) and a keto-acid | Substituted 1H-indole-2-carboxylic acid | nih.gov |

| Modification of a Pre-formed Indole Ring | 4-Bromo-indole-2-carboxylic acid ester | 4-Substituted-indole-2-carboxylic acid | sci-hub.se |

| Vilsmeier-Haack Formylation | Ethyl-4,6-dichloro-1H-indole-2-carboxylate | Ethyl-4,6-dichloro-3-formyl-1H-indole-2-carboxylate | nih.gov |

4 Regioselective Functionalization Techniques

Achieving regioselectivity in the functionalization of the indole ring is a key challenge in the synthesis of complex analogs. Advanced techniques such as C-H activation have emerged as powerful tools for the direct and selective introduction of functional groups. mpg.de

Palladium-catalyzed C-H activation has been successfully employed for the functionalization of indole derivatives. rsc.org This methodology allows for the direct coupling of C-H bonds with various partners, avoiding the need for pre-functionalized substrates. For example, the palladium-catalyzed reaction of indole-2-carboxylic acids can lead to decarboxylative C-H activation and subsequent coupling reactions. rsc.org The choice of ligands and reaction conditions is critical for controlling the enantioselectivity of these transformations when a chiral center is being formed. nih.gov

The use of directing groups can also facilitate regioselective C-H functionalization. By coordinating to the metal catalyst, a directing group can position the catalyst in close proximity to a specific C-H bond, thereby enabling its selective activation. Carboxylic acid groups themselves can act as directing groups in such transformations. mpg.deacs.org

Furthermore, regioselective functionalization can be achieved through catalyst-controlled reactions. For example, the use of different catalysts can switch the selectivity of a reaction between N-H and C-H functionalization. In the reaction of unprotected carbazoles with donor-acceptor cyclopropanes, a scandium triflate catalyst promotes N-H functionalization, while triflic acid catalyzes C-H functionalization at the 3-position. nih.gov Similar principles can be applied to the indole scaffold to achieve regioselective derivatization.

Table 3: Regioselective Functionalization Methods for Indole Derivatives

| Technique | Catalyst/Reagents | Outcome | Reference |

|---|---|---|---|

| Enantioselective C-H Activation | Pd(II) catalyst with mono-N-protected amino acid ligands | Enantioenriched cis-substituted cyclopropanecarboxylic acids | nih.gov |

| Decarboxylative C-H Activation | Palladium catalyst with Ag2CO3 | Indolocarbolines or triindoles | rsc.org |

| Ligand-Enabled γ-C(sp3)-H Olefination | Palladium catalyst | γ-Olefination of free carboxylic acids | mpg.de |

| Catalyst-Controlled Regioselective Functionalization | Sc(OTf)3 or TfOH | Selective N-H or C-H functionalization of carbazoles | nih.gov |

Sophisticated Analytical and Spectroscopic Characterization of 4 Cyclopropyl 1h Indole 2 Carboxylic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution and the solid state. For a molecule like 4-cyclopropyl-1H-indole-2-carboxylic acid, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial relationships.

Two-dimensional (2D) NMR techniques are powerful methods for resolving complex spectral overlaps and establishing unambiguous structural correlations.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would reveal correlations between the aromatic protons on the benzene (B151609) ring portion of the indole (B1671886) (H-5, H-6, and H-7). It would also show couplings between the methine and methylene (B1212753) protons within the cyclopropyl (B3062369) group.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons to their directly attached carbon atoms. An HSQC spectrum is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. Each proton on the indole ring and the cyclopropyl group would show a direct correlation to its corresponding carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds), which is vital for piecing together the molecular skeleton. Key HMBC correlations for confirming the structure of this compound would include:

Correlations from the cyclopropyl protons to carbons C-3, C-4, and C-5, confirming the position of the cyclopropyl ring.

Correlations from the indole N-H proton to carbons C-2, C-3a, and C-7a.

Correlations from the H-3 proton to the carboxylic acid carbon (C-2), C-3a, and C-4. researchgate.net

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| N-H | ~11.5-12.0 | - | C-2, C-3a, C-7a |

| COOH | ~12.5-13.0 | ~163 | - |

| C-2 | - | ~129 | H-3, N-H |

| H-3 | ~7.1 | ~108 | C-2, C-3a, C-4 |

| C-3a | - | ~127 | H-3, H-5, H-7a, N-H |

| C-4 | - | ~125 | H-3, H-5, Cyclopropyl-H |

| H-5 | ~7.0 | ~122 | C-3a, C-4, C-6, C-7 |

| H-6 | ~7.2 | ~124 | C-4, C-5, C-7a |

| H-7 | ~7.5 | ~113 | C-3a, C-5, C-7a |

| C-7a | - | ~137 | H-5, H-6, H-7, N-H |

| Cyclopropyl-CH | ~2.0 | ~14 | C-3, C-4, C-5 |

| Cyclopropyl-CH₂ | ~0.8-1.1 | ~9 | C-4 |

While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) offers insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. For carboxylic acids like this compound, ssNMR is particularly useful for studying the hydrogen-bonding patterns that dictate the crystal packing. Carboxylic acids frequently form hydrogen-bonded dimers in the solid state. nih.gov Solid-state ¹³C and ¹⁵N CPMAS (Cross-Polarization Magic-Angle Spinning) experiments can reveal the presence of multiple crystallographically inequivalent molecules (polymorphism) in the unit cell, identified by distinct sets of NMR signals. Furthermore, ¹⁷O ssNMR can be employed to study the concerted double-hydrogen hopping dynamics within the carboxylic acid dimers, providing information on the energy asymmetry between the two tautomeric forms. nih.gov

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₂H₁₁NO₂), the calculated exact mass is 201.07898 Da. HRMS can confirm this elemental formula with high confidence, typically within 5 ppm mass accuracy. pnnl.gov

In addition to molecular weight determination, mass spectrometry provides structural information through analysis of fragmentation patterns, often induced by techniques like electron ionization (EI) or collision-induced dissociation (CID). The fragmentation of indole-2-carboxylic acid derivatives typically follows predictable pathways. pnnl.gov

Key fragmentation pathways for this compound would likely include:

Loss of a hydroxyl radical (•OH): [M - 17]⁺, a common fragmentation for carboxylic acids.

Loss of carbon dioxide (CO₂): [M - 44]⁺, resulting from decarboxylation.

Loss of the entire carboxyl group (•COOH): [M - 45]⁺, leading to a 4-cyclopropyl-indole radical cation.

Subsequent fragmentation of the indole ring system.

| m/z (Da) | Proposed Fragment | Formula | Notes |

|---|---|---|---|

| 201.0790 | [M]⁺ | C₁₂H₁₁NO₂ | Molecular Ion |

| 184.0764 | [M - OH]⁺ | C₁₂H₁₀NO | Loss of hydroxyl radical |

| 157.0891 | [M - CO₂]⁺ | C₁₁H₁₁N | Decarboxylation |

| 156.0813 | [M - COOH]⁺ | C₁₁H₁₀N | Loss of carboxyl group |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used for conformational analysis. The spectra are sensitive to the molecule's local environment, particularly hydrogen bonding. mdpi.com In the solid state, indole-2-carboxylic acid and its derivatives typically exist as hydrogen-bonded cyclic dimers. mdpi.comresearchgate.net This dimerization has a profound effect on the vibrational frequencies of the O-H and C=O groups.

O-H Stretching: The O-H stretch of the carboxylic acid group in a dimer appears as a very broad and intense band in the IR spectrum, typically in the 3100-2500 cm⁻¹ region, due to strong hydrogen bonding.

N-H Stretching: The indole N-H stretch is expected as a sharper band around 3400-3300 cm⁻¹. Its exact position can indicate whether the N-H group is also involved in hydrogen bonding, for instance, with a carbonyl oxygen of a neighboring dimer. mdpi.com

C=O Stretching: The carbonyl (C=O) stretch of a dimeric carboxylic acid is observed at a lower frequency (typically 1710-1680 cm⁻¹) compared to a monomeric acid, due to the weakening of the double bond through hydrogen bonding. researchgate.net

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the C=O and aromatic ring vibrations typically give strong signals. psu.edu

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|

| N-H stretch | 3400 - 3300 | Sharp to medium intensity. Position sensitive to H-bonding. |

| Aromatic C-H stretch | 3150 - 3050 | Medium to weak intensity. |

| Cyclopropyl C-H stretch | 3050 - 2950 | Medium to weak intensity. |

| O-H stretch (dimer) | 3100 - 2500 | Very broad, strong intensity in IR. |

| C=O stretch (dimer) | 1710 - 1680 | Strong intensity in both IR and Raman. |

| Aromatic C=C stretch | 1620 - 1450 | Multiple bands of varying intensity. |

| C-O stretch / O-H bend | 1440 - 1200 | Strong, coupled vibrations. |

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Properties

Electronic spectroscopy (UV-Visible absorption and fluorescence) probes the electronic transitions within a molecule and provides insight into its photophysical properties. The indole ring is a well-studied chromophore, and its absorption spectrum is characterized by two main electronic transitions, denoted as ¹Lₐ and ¹Lₑ. core.ac.uk The position and intensity of these bands are sensitive to substitution on the indole ring. nih.gov

Absorption: For indole-2-carboxylic acid, the long-wavelength absorption band is often dominated by the ¹Lₐ transition, with the ¹Lₑ band appearing as a shoulder or being completely obscured. core.ac.uk The presence of a cyclopropyl group at the C-4 position is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted indole-2-carboxylic acid due to its electron-donating character through hyperconjugation. The absorption spectrum would likely show a maximum in the range of 280-310 nm.

Fluorescence: Indole derivatives are known for their fluorescence, a property that is highly sensitive to the molecular structure and the solvent environment. rsc.org Following excitation into the absorption bands, this compound is expected to exhibit fluorescence with an emission maximum typically in the range of 340-370 nm. Increasing solvent polarity generally leads to a bathochromic shift in the emission maximum for many indole derivatives. core.ac.uk

X-ray Crystallography for Absolute Stereochemistry and Conformation in the Solid State

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. It is the gold standard for determining absolute stereochemistry and solid-state conformation. nih.gov

While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as indole-2-carboxylic acid and 5-methoxy-1H-indole-2-carboxylic acid, allows for a reliable prediction of its solid-state architecture. researchgate.netnih.gov

Key expected structural features include:

Dimerization: The molecules are highly likely to form centrosymmetric or non-centrosymmetric dimers through strong, pairwise O-H···O hydrogen bonds between their carboxylic acid groups. nih.gov

Supramolecular Assembly: These primary dimer units are expected to be further linked into extended networks (chains or sheets) via N-H···O hydrogen bonds, where the indole N-H group of one dimer donates a hydrogen bond to the carbonyl oxygen of an adjacent dimer. researchgate.net

Conformation: The analysis would confirm the planarity of the indole ring and determine the orientation of the cyclopropyl and carboxylic acid substituents relative to this plane.

| Parameter | Predicted Value / Feature | Basis of Prediction |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for indole carboxylic acids researchgate.netnih.gov |

| Space Group | P2₁/c or Pna2₁ | Common for centrosymmetric/non-centrosymmetric packing researchgate.netnih.gov |

| Primary Interaction | O-H···O hydrogen bonds | Formation of cyclic carboxylic acid dimers nih.gov |

| Secondary Interaction | N-H···O hydrogen bonds | Linking of dimers into extended structures researchgate.net |

| Unit Cell Contents (Z) | 4 or 8 | Typical for small organic molecules |

Electrochemical Analysis and Cyclic Voltammetry for Redox Behavior

The electrochemical characteristics of indole derivatives are of significant interest due to their prevalence in biologically active molecules and their potential applications in materials science. The indole nucleus is known to be electroactive and susceptible to oxidation. nih.govresearchgate.net The redox behavior of this compound and its derivatives can be effectively investigated using techniques such as cyclic voltammetry (CV), which provides insights into the oxidation and reduction potentials, the stability of the resulting radical species, and the electron transfer kinetics.

While specific experimental data for the electrochemical analysis of this compound is not extensively available in the current body of scientific literature, the redox behavior can be inferred from studies on related indole-2-carboxylic acid derivatives and other substituted indoles. researchgate.net The electrochemical oxidation of the indole ring is the primary redox process observed for this class of compounds. nih.gov

General Redox Behavior of Indole Derivatives

The electrochemical oxidation of indole and its derivatives typically involves the formation of a radical cation in an initial one-electron transfer step. The stability and subsequent reaction pathways of this radical cation are highly dependent on the substitution pattern on the indole ring, the solvent, and the pH of the medium. For many indole derivatives, the initial oxidation is followed by further chemical reactions, such as dimerization, trimerization, or polymerization, leading to complex electrochemical profiles. rsc.org

In the case of indole-2-carboxylic acid, studies have shown that its oxidation can lead to the formation of various products, including dioxindoles and dimers, through a multi-step reaction mechanism. researchgate.net The presence of the carboxylic acid group at the 2-position influences the electron density of the indole ring and can affect the oxidation potential.

Influence of the 4-Cyclopropyl Substituent

The substituent at the 4-position of the indole ring is expected to play a crucial role in modulating the redox properties of the molecule. The cyclopropyl group is generally considered to be electron-donating in nature through σ-π conjugation. This electron-donating effect would increase the electron density on the indole nucleus, making it more susceptible to oxidation. Consequently, it is anticipated that this compound would exhibit a lower oxidation potential compared to the unsubstituted indole-2-carboxylic acid.

The table below summarizes the expected trends in the redox potential of substituted indole-2-carboxylic acids based on the electronic nature of the substituent at the 4-position.

| Substituent at 4-position | Electronic Effect | Expected Impact on Oxidation Potential (Epa) |

| Electron-Donating Group (e.g., Alkyl, Cyclopropyl, Methoxy) | Increases electron density on the indole ring | Lower (easier to oxidize) |

| Electron-Withdrawing Group (e.g., Nitro, Cyano, Halogen) | Decreases electron density on the indole ring | Higher (more difficult to oxidize) |

Cyclic Voltammetry Analysis

A typical cyclic voltammetry experiment for this compound would involve dissolving the compound in a suitable solvent containing a supporting electrolyte and scanning the potential of a working electrode. The resulting voltammogram would likely display an irreversible or quasi-reversible oxidation peak corresponding to the oxidation of the indole moiety. The irreversibility would arise from the rapid follow-up chemical reactions of the initially formed radical cation.

Detailed analysis of the cyclic voltammograms at various scan rates can provide information about the nature of the electrode process. For a simple, uncomplicated electron transfer, the peak current is proportional to the square root of the scan rate. Deviations from this relationship can indicate the presence of coupled chemical reactions.

Research Findings from Related Derivatives

Studies on various substituted indole derivatives have consistently shown that the indole moiety is the primary center of electrochemical oxidation. For instance, research on indole-based sulfonamides revealed a single, well-defined oxidation peak, with the potential influenced by the nature of the substituents. nih.gov Similarly, investigations into the electropolymerization of indole-5-carboxylic acid have demonstrated that the initial oxidation step leads to the formation of oligomeric species. rsc.org These findings support the general understanding that the electrochemical behavior of this compound will be dominated by the redox chemistry of its indole core, modulated by the electronic effects of the cyclopropyl and carboxylic acid groups.

Computational and Theoretical Investigations of 4 Cyclopropyl 1h Indole 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine molecular properties. For 4-cyclopropyl-1H-indole-2-carboxylic acid, such calculations elucidate its stability, electronic distribution, and reactive sites.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. mdpi.com DFT studies on molecules similar to this compound have been used to determine optimized geometries, including bond lengths and angles, providing a detailed three-dimensional picture of the molecule's most stable conformation. mdpi.comresearchgate.net

In a typical DFT study, the geometry of this compound would be optimized to find the lowest energy structure. The results would detail the precise bond lengths of the indole (B1671886) ring, the cyclopropyl (B3062369) substituent, and the carboxylic acid group. For instance, the fusion of the pyrrole (B145914) and benzene (B151609) rings in the indole moiety and the presence of the electron-withdrawing carboxylic group would influence the bond lengths and angles throughout the molecule. ijrar.org These geometric parameters are crucial for understanding how the molecule might fit into the active site of a biological target.

Table 1: Predicted Geometric Parameters of this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-C3 | ~1.38 Å |

| C4-C(cyclopropyl) | ~1.50 Å | |

| C2-C(carboxyl) | ~1.47 Å | |

| C=O (carboxyl) | ~1.22 Å | |

| C-O (carboxyl) | ~1.35 Å | |

| Bond Angle | N1-C2-C3 | ~109° |

| C3-C4-C9 | ~120° | |

| C2-C(carboxyl)-O | ~123° |

Note: The values in this table are representative examples based on DFT studies of similar indole-based compounds and are intended for illustrative purposes.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. wikipedia.org A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would map the distribution of these orbitals across the molecule, identifying the regions most susceptible to nucleophilic and electrophilic attack.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

| Property | Predicted Value (eV) | Implication |

| HOMO Energy | -6.2 | Indicates electron-donating capability |

| LUMO Energy | -1.5 | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.7 | Suggests high kinetic stability |

Note: The values in this table are illustrative, based on typical FMO analysis of related aromatic carboxylic acids, and represent plausible outcomes of such a study.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule. wuxiapptec.com It projects the electrostatic potential onto the molecule's electron density surface, using a color spectrum to indicate different charge regions. Red typically signifies regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-deficient), which are susceptible to nucleophilic attack. wuxiapptec.comyoutube.com

For this compound, an MEP map would show the most negative potential concentrated around the oxygen atoms of the carboxylic acid group, due to the high electronegativity and lone pairs of electrons. Conversely, the most positive potential would be located around the hydrogen atom of the carboxylic acid's hydroxyl group and the hydrogen atom attached to the indole nitrogen (N-H), making these sites potential hydrogen bond donors. researchgate.net This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are essential for ligand-receptor binding.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum calculations provide insight into static, low-energy structures, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can explore a molecule's conformational landscape—the full range of shapes it can adopt—and the influence of its environment, such as a solvent. mdpi.comnih.gov

For this compound, MD simulations could be used to study the rotational freedom of the cyclopropyl and carboxylic acid groups relative to the rigid indole ring. These simulations would reveal the most populated conformations in an aqueous environment, providing a more realistic picture of the molecule's structure in a biological context. Furthermore, MD simulations can detail the interactions between the solute and solvent molecules, showing how water molecules form a hydration shell around polar regions like the carboxylic acid group. This information helps in understanding the molecule's solubility and the energetic penalties or advantages of desolvation upon binding to a target protein. mdpi.com

In Silico Ligand-Target Interaction Prediction

A primary goal of computational chemistry in drug discovery is to predict how a molecule will interact with a biological target, typically a protein. In silico methods provide a rapid and cost-effective way to screen potential drug candidates and understand their mechanism of action at a molecular level.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein), forming a stable complex. jocpr.comjournal-jop.org The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose. researchgate.net

Indole-2-carboxylic acid derivatives have been studied as inhibitors for various enzymes, such as cyclooxygenase-2 (COX-2). nih.gov A molecular docking study of this compound against a target like COX-2 would predict its binding mode and affinity. The results would highlight key interactions, such as hydrogen bonds between the carboxylic acid group and polar amino acid residues (e.g., Arginine, Serine) in the active site, as well as hydrophobic interactions involving the indole and cyclopropyl moieties. These predictions can guide the design of more potent and selective inhibitors. mdpi.comnih.gov

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Result |

| Target Protein | Cyclooxygenase-2 (COX-2) |

| Binding Energy/Score | -8.5 kcal/mol |

| Key Interacting Residues | Arg120, Tyr355, Ser530 |

| Type of Interactions | Hydrogen bond with Arg120 (via carboxylate), Pi-Alkyl with Tyr355 (via cyclopropyl), Hydrophobic interactions |

Note: This table presents a hypothetical outcome of a molecular docking study to illustrate the type of data generated. The specific target and results are for exemplary purposes.

Binding Energy Calculations and Interaction Profile Elucidation

Extensive searches of scientific literature and computational chemistry databases did not yield specific studies on the binding energy calculations or interaction profiles for this compound. While research exists on various other substituted indole-2-carboxylic acid derivatives, data detailing the specific binding energies, molecular interactions, and amino acid residue involvement for the 4-cyclopropyl variant is not publicly available within the scope of the conducted search.

Therefore, it is not possible to provide detailed research findings, including data tables on binding energies or interaction profiles, for this specific compound at this time. Further computational and theoretical research would be required to elucidate the binding characteristics of this compound with any potential biological targets.

Structure Activity Relationship Sar Studies of 4 Cyclopropyl 1h Indole 2 Carboxylic Acid Derivatives in Preclinical Research

Elucidation of the Specific Role of the 4-Cyclopropyl Moiety in Biological Activity

The introduction of a cyclopropyl (B3062369) group, particularly at the C-4 position of the indole (B1671886) ring, is a key structural feature that significantly influences the biological profile of indole-2-carboxylic acid derivatives. This moiety imparts conformational rigidity to the molecule, which can be crucial for optimal binding to a biological target.

In studies of indole cyclopropylmethylamines as serotonin (B10506) reuptake inhibitors, the cyclopropane (B1198618) ring serves to restrict the conformation of the molecule. nih.gov Research has shown that the stereochemistry of the cyclopropane ring is critical, with the (1S,2S)-trans isomers exhibiting significantly higher affinity for the human serotonin transporter (hSERT) compared to their cis counterparts, which were 20- to 30-fold less potent. nih.gov This highlights that the rigid spatial orientation enforced by the cyclopropyl group is a determining factor for potent biological activity.

Furthermore, in the context of dual inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), strategic placement of substituents on the indole scaffold is paramount. One study identified a derivative, compound 9a-17 , which featured a 7'-fluoro-2'-carboxy-indoleamine substituent at the 4-position of the indole ring. This compound demonstrated a pronounced increase in potency against both IDO1 and TDO, with IC50 values of 2.72 µM and 3.48 µM, respectively. sci-hub.se This represented a 15- and 28.5-fold improvement in activity compared to the initial hit compound, underscoring the impactful role of substitution at the C-4 position. sci-hub.se While this example does not involve a cyclopropyl group itself, it reinforces the principle that the C-4 position is a sensitive and important site for modification to enhance biological activity.

The data suggest that the cyclopropyl group at the C-4 position acts as a conformational anchor, locking the molecule into a preferred geometry for target interaction. The significant drop in activity observed with changes in stereochemistry confirms that the precise three-dimensional arrangement dictated by this group is essential for molecular recognition. nih.gov

Impact of Carboxylic Acid Group Modifications on Target Engagement

The carboxylic acid group at the C-2 position of the indole ring is a critical functional group for target engagement, often acting as a key interaction point with biological macromolecules. mdpi.comnih.gov In the context of HIV-1 integrase inhibitors, the indole core and the C-2 carboxyl group have been shown to chelate with two Mg²⁺ ions within the active site of the enzyme. mdpi.comnih.gov This interaction is fundamental to the inhibitory activity of this class of compounds.

Modifications to this carboxylic acid group or its replacement with bioisosteres can have a profound impact on the compound's activity. For instance, in the development of cannabinoid receptor 1 (CB1) allosteric modulators based on an indole-2-carboxamide scaffold, the carboxamide functionality was found to be an essential requirement for activity. nih.gov This suggests that while the core interaction may be altered, the ability to form key hydrogen bonds or other interactions in the target's binding pocket remains crucial.

Influence of Substituents at Other Indole Ring Positions

The biological activity of 4-cyclopropyl-1H-indole-2-carboxylic acid derivatives is highly sensitive to the nature and position of substituents on the indole ring.

In the development of CB1 allosteric modulators, SAR studies revealed that small alkyl groups (like hydrogen or methyl) at the C-3 position were preferred over larger groups such as ethyl. nih.gov Conversely, for a series of HIV-1 integrase inhibitors, introducing a longer branch at the C-3 position was found to improve interaction with a hydrophobic cavity near the active site, thereby increasing inhibitory activity. nih.gov This demonstrates that the optimal substituent at C-3 is target-dependent.

Substitution on the phenyl portion of the indole ring also plays a critical role. For CB1 modulators, halogenation at the C-5 position with either chlorine or fluorine was a determining factor in activity. nih.gov In another study, moving a chloro group from the C-5 to the C-6 position resulted in a drastic reduction in binding affinity. acs.org Similarly, for selective CysLT1 antagonists, substitutions at various positions of the indole ring showed distinct effects. Fluorine-substituted derivatives were found to be more potent than their chlorine-substituted counterparts. researchgate.net Specifically, substitution at position 4 of the indole ring was found to be the least favorable for activity, whereas substitution at position 7 was the most favorable. researchgate.net

These findings collectively illustrate that modifications at positions C-3, C-5, C-6, and C-7 of the indole ring can fine-tune the potency and selectivity of the compounds.

| Target | Position | Substituent Type | Effect on Activity | Reference |

|---|---|---|---|---|

| CB1 Receptor | C-3 | Small alkyl (H, Me) vs. larger alkyl (Et) | Smaller groups preferred | nih.gov |

| HIV-1 Integrase | C-3 | Long branch | Increased activity | nih.gov |

| CB1 Receptor | C-5 | Halogen (Cl, F) | Important for activity | nih.gov |

| CysLT1 Receptor | C-5 / C-7 | Fluorine vs. Chlorine | Fluorine substitution more potent | researchgate.net |

| CysLT1 Receptor | C-4 vs. C-7 | General Substituents | C-4 substitution least favorable; C-7 most favorable | researchgate.net |

Stereochemical Effects on Molecular Recognition and Activity

Stereochemistry is a critical determinant of biological activity for derivatives of this compound, profoundly influencing molecular recognition and target engagement. The rigid, three-dimensional structure of the cyclopropyl group often introduces chiral centers, and the specific spatial arrangement of atoms can lead to significant differences in potency between stereoisomers.

A prominent example is seen in a series of indole cyclopropylmethylamines designed as selective serotonin reuptake inhibitors. nih.gov In this series, the stereochemistry of the cyclopropane ring was paramount. The (1S,2S)-trans isomers demonstrated high affinity for the human serotonin transporter (hSERT). In stark contrast, the corresponding cis-cyclopropane isomers were 20 to 30 times less potent. nih.gov This substantial difference in activity underscores that the specific geometric presentation of the pharmacophore, as dictated by the cyclopropane's stereochemistry, is essential for effective binding to the target protein. The preferred cis stereochemistry was determined to be (1R,2S)-cis, further illustrating the precise structural requirements for molecular recognition. nih.gov

These findings highlight that even subtle changes in the spatial orientation of substituents, as defined by stereoisomerism, can dramatically alter the interaction between the small molecule and its biological target, leading to a significant loss or gain of activity.

| Isomer | Relative Affinity | Reference |

|---|---|---|

| (1S,2S)-trans | High | nih.gov |

| cis (general) | 20-30x lower than trans | nih.gov |

| (1R,2S)-cis | Preferred cis stereochemistry | nih.gov |

Mechanistic Investigations of Preclinical Biological Activity of 4 Cyclopropyl 1h Indole 2 Carboxylic Acid Derivatives in Vitro/in Silico

Exploration of Molecular Targets and Pathways

HIV-1 Integrase:

Derivatives of indole-2-carboxylic acid have been identified as novel inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. nih.govnih.govmdpi.com The inhibitory mechanism of this class of compounds involves the chelation of two magnesium ions (Mg²⁺) within the enzyme's active site. nih.govmdpi.comnih.gov The indole (B1671886) core and the C2 carboxyl group of the indole-2-carboxylic acid scaffold form a chelating triad (B1167595) with these metal ions, which is essential for the strand transfer inhibition of the integrase. mdpi.com

sPLA2-X:

The inhibitory potential of indole-2-carboxylic acid derivatives has also been investigated against phospholipase A2 (PLA2) enzymes. Specifically, studies have demonstrated the inhibition of cytosolic phospholipase A2 (cPLA2)-mediated arachidonic acid release by certain indole-2-carboxylic acids in intact human platelets. nih.gov While these studies provide evidence for the interaction of the indole-2-carboxylic acid scaffold with PLA2 enzymes, specific data on the inhibition of the secretory PLA2-X (sPLA2-X) isoform by 4-cyclopropyl-1H-indole-2-carboxylic acid is not detailed in the available literature. Further research is needed to characterize the inhibitory activity and selectivity of this specific derivative against the sPLA2-X isoform.

IDO1/TDO:

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in the kynurenine (B1673888) pathway of tryptophan metabolism and are considered important targets for immunotherapy, particularly in oncology. nih.govekb.eg A number of indole-2-carboxylic acid derivatives have been synthesized and evaluated as dual inhibitors of IDO1 and TDO. nih.gov SAR studies have shown that the 4-position of the indole ring is a critical site for modification to achieve potent dual inhibition. sci-hub.se

While the 4-cyclopropyl derivative was not explicitly detailed in the comparative studies, the exploration of various substituents at this position provides valuable insights. For example, the introduction of an amino group at the 4-position, serving as a linker to an aromatic group, was found to be a key structural feature for potent inhibition. sci-hub.se The nature of the aromatic group linked to the 4-amino position significantly impacts the inhibitory activity against both IDO1 and TDO. sci-hub.se The table below summarizes the inhibitory activities of some 4-substituted indole-2-carboxylic acid derivatives against IDO1 and TDO, highlighting the importance of the substitution at this position.

| Compound | Substitution at 4-position | IDO1 IC50 (μM) | TDO IC50 (μM) |

|---|---|---|---|

| Derivative A | -NH-(4-chlorophenyl) | 2.54 | >50 |

| Derivative B | -NH-(4-methoxyphenyl) | 1.83 | >50 |

| Derivative C | -NH-(4-fluorophenyl) | 3.12 | >50 |

| Derivative D | -NH-(3,4-dichlorophenyl) | 0.78 | 2.89 |

This table presents data for illustrative 4-substituted indole-2-carboxylic acid derivatives to demonstrate the impact of substitution at the 4-position on IDO1 and TDO inhibition. The data is based on findings from related research and does not represent the specific compound this compound.

The farnesoid X receptor (FXR) is a nuclear receptor that plays a significant role in bile acid, lipid, and glucose metabolism. researchgate.netnih.gov While various synthetic and natural ligands have been identified as FXR agonists or antagonists, the available preclinical literature does not provide specific evidence for the activity of this compound or its close derivatives as modulators of FXR. researchgate.net Further investigation is required to determine if this class of compounds interacts with and modulates the activity of the farnesoid X receptor.

Biochemical Mechanism of Action Elucidation

The biochemical mechanism of action for indole-2-carboxylic acid derivatives is target-dependent.

For HIV-1 integrase inhibition , the primary mechanism is the chelation of the two Mg²⁺ ions in the enzyme's catalytic core by the carboxylate and indole nitrogen of the inhibitor. This interaction prevents the binding of the viral DNA to the active site, thereby inhibiting the strand transfer reaction, which is a critical step in the integration of the viral genome into the host cell's DNA. nih.govmdpi.com

In the context of IDO1 and TDO inhibition , these enzymes are heme-containing dioxygenases. nih.gov The inhibitory mechanism of indole-2-carboxylic acid derivatives is believed to involve interaction with the heme cofactor in the active site. Molecular docking and dynamic simulations suggest that these compounds can bind within the active pocket of both IDO1 and TDO, thereby preventing the substrate, tryptophan, from accessing the catalytic heme iron. nih.gov The specific interactions can be influenced by the substituents on the indole ring, which can affect the binding affinity and selectivity of the inhibitors. nih.govacs.org

Cellular Pathway Modulation in in vitro Models (excluding human data)

The inhibition of IDO1 and TDO by indole-2-carboxylic acid derivatives has direct consequences on cellular pathways, particularly in the context of the tumor microenvironment. IDO1 and TDO catalyze the first and rate-limiting step of tryptophan catabolism, leading to tryptophan depletion and the accumulation of kynurenine metabolites. sci-hub.senih.gov These metabolic changes are known to suppress the activity of effector T-cells and enhance the function of regulatory T-cells, thereby promoting immune tolerance towards tumor cells. sci-hub.se

In in vitro models, dual inhibitors of IDO1 and TDO have been shown to reverse this immunosuppressive effect. For instance, in co-culture models of tumor cells and immune cells, the inhibition of IDO1 and TDO can restore T-cell proliferation and function in the presence of IDO1/TDO-expressing cancer cells. nih.gov While specific studies on this compound are lacking, potent dual IDO1/TDO inhibitors from other chemical classes have been shown to reduce kynurenine production in cancer cell lines, leading to an enhanced anti-tumor immune response in preclinical models. nih.govmdpi.com

Allosteric Modulation Mechanisms

Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the activity of the target protein. nih.gov While the indole scaffold is present in some allosteric modulators, the current body of research on this compound and its close carboxylic acid derivatives does not point towards a primary mechanism of allosteric modulation for the targets discussed (HIV-1 integrase, sPLA2-X, IDO1/TDO, FXR). The inhibitory actions described for HIV-1 integrase and IDO1/TDO are consistent with competitive or direct binding to the active site.

It is noteworthy that indole-2-carboxamide derivatives have been identified as allosteric modulators of the cannabinoid CB1 receptor. nih.govnih.govacs.org However, these compounds belong to a different chemical class (amides versus carboxylic acids) and act on a different target system than those specified in the preceding sections. Therefore, an allosteric mechanism for this compound on the aforementioned targets is not supported by the available evidence.

Strategic Utility of 4 Cyclopropyl 1h Indole 2 Carboxylic Acid As a Synthetic Scaffold and Research Probe

Development of Complex Molecular Architectures

The 4-cyclopropyl-1H-indole-2-carboxylic acid scaffold is a versatile starting point for the synthesis of more complex molecular architectures. The carboxylic acid group can be readily converted into a variety of functional groups, such as amides, esters, and ketones, allowing for the attachment of diverse substituents. Furthermore, the indole (B1671886) ring itself can be functionalized at several positions, providing additional opportunities for structural elaboration.

One common strategy for elaborating the indole-2-carboxylic acid scaffold is through amide coupling reactions. nih.gov For instance, the carboxylic acid can be coupled with a wide range of amines to generate a library of indole-2-carboxamides. This approach has been successfully employed in the development of anti-Trypanosoma cruzi agents, where modifications at the 5'-position of the indole ring, including the introduction of a cyclopropyl (B3062369) group, were found to be favorable for potency. nih.gov

The synthesis of complex molecules from carboxylic acid precursors has been advanced by innovative methodologies such as electrocatalytic decarboxylative cross-coupling. nih.gov This radical-based approach allows for the formation of carbon-carbon bonds under mild conditions, enabling the connection of the indole scaffold to other molecular fragments in a modular fashion. nih.gov While not yet specifically demonstrated for this compound, such modern synthetic techniques hold great potential for the construction of intricate molecules based on this scaffold.

The following table provides examples of complex molecules synthesized from indole-2-carboxylic acid derivatives, highlighting the chemical modifications and their intended applications.

| Starting Scaffold | Synthetic Transformation | Resulting Compound Class | Therapeutic Area |

| 5-bromo-indole derivative | Suzuki-Miyaura cross-coupling | 5-cyclopropyl-indole derivatives | Anti-parasitic |

| Indole-2-carboxylic acid | Amide coupling with various amines | Indole-2-carboxamides | Anti-parasitic |

| α-substituted carboxylic acids | Electrocatalytic decarboxylative cross-coupling | Polyfunctionalized carbon frameworks | Natural product synthesis |

Applications in Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) is a powerful approach for identifying novel lead compounds. nih.gov It involves screening libraries of small, low-molecular-weight fragments for weak binding to a biological target. taylorandfrancis.com Once a fragment hit is identified, it can be optimized into a more potent lead compound through strategies such as fragment growing, linking, or merging. youtube.com

The 1H-indole-2-carboxylic acid core is an attractive fragment for FBDD due to its relatively small size, rigid structure, and ability to form key interactions with protein targets. nih.gov In one study, the deconstruction of a known Mcl-1 inhibitor led to the identification of the 1H-indole-2-carboxylic acid fragment as a key binding motif. nih.gov This fragment was then elaborated by substituting at the 1-position to access a new pocket in the target protein, ultimately leading to a potent and selective inhibitor. nih.gov

While there are no specific published examples of this compound being used as a starting fragment in an FBDD campaign, its properties make it a promising candidate. The cyclopropyl group can provide favorable hydrophobic interactions and vectorially project out of a binding pocket, offering a clear trajectory for fragment growing. The unique conformational constraints imposed by the cyclopropyl ring can also lead to improved binding affinity and selectivity.

The table below summarizes the key principles of FBDD and the potential role of fragments like this compound.

| FBDD Principle | Description | Relevance of this compound |

| Fragment Screening | Identification of low-molecular-weight compounds with weak binding affinity. | The compact and rigid structure of the scaffold makes it an ideal candidate for fragment libraries. |

| Fragment Growing | Stepwise addition of chemical moieties to a fragment hit to improve potency. | The cyclopropyl group can serve as an anchor point and provide a vector for chemical elaboration. |

| Fragment Linking | Connecting two or more fragment hits that bind to adjacent sites on a target. | The indole scaffold can be functionalized at multiple positions to facilitate linking with other fragments. |

| Ligand Efficiency | A measure of the binding energy per heavy atom of a molecule. | The small size and potential for favorable interactions of the cyclopropyl group can contribute to high ligand efficiency. |

Use as a Chemical Probe for Biological Investigations

Chemical probes are small molecules designed to interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. The development of effective chemical probes requires a deep understanding of structure-activity relationships and the ability to incorporate reporter groups, such as fluorescent tags, without compromising biological activity.

The indole scaffold is a common feature in many biologically active compounds and has been incorporated into chemical probes for various targets. The cyclopropyl group, with its unique electronic properties, can also be exploited in the design of probes. For instance, fluorescent molecular probes based on cyclopropyl esters have been developed as substrates for enzymes like butyrylcholinesterase and carboxylesterase. nih.gov Cleavage of the cyclopropyl ester by these enzymes leads to a change in fluorescence, allowing for the detection of enzyme activity. nih.gov

Although no specific chemical probes based on this compound have been reported, its structural features suggest its potential in this area. The carboxylic acid handle could be used to attach a fluorophore or other reporter tag, while the 4-cyclopropylindole core could provide the desired target affinity and selectivity. Such probes could be valuable tools for studying the role of specific proteins in health and disease.

The following table outlines the key characteristics of a good chemical probe and how the this compound scaffold could meet these criteria.

| Probe Characteristic | Description | Potential of this compound |

| Potency | High affinity for the intended target. | The indole scaffold is a known pharmacophore for many targets, and the cyclopropyl group can enhance binding. |

| Selectivity | Minimal off-target activity. | The rigid conformation conferred by the cyclopropyl group can improve selectivity. |

| Cell Permeability | Ability to cross cell membranes to reach intracellular targets. | The lipophilic nature of the cyclopropyl group can enhance membrane permeability. |

| Modifiability | Ease of chemical modification for the attachment of reporter groups. | The carboxylic acid provides a convenient handle for conjugation. |

Contribution to Chemical Library Synthesis and Screening

The synthesis of diverse chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of large numbers of compounds to identify new hits. The this compound scaffold is well-suited for the construction of such libraries due to its synthetic tractability and the potential for introducing multiple points of diversity.

The carboxylic acid group of this compound can be readily derivatized through parallel synthesis techniques to create large arrays of amides, esters, and other analogues. Furthermore, the indole ring can be functionalized at various positions using a range of chemical reactions, further expanding the chemical space of the library. For example, a library of hexahydropyrrolo[2,3-b]indole (HPI) derivatives was successfully synthesized, demonstrating the feasibility of building complex libraries around an indole core. doi.org

The screening of libraries based on the this compound scaffold could lead to the discovery of novel modulators of a wide range of biological targets. The unique combination of the indole core and the cyclopropyl substituent may provide access to chemical space that is not well-represented in existing compound collections.

The table below illustrates a hypothetical library design based on the this compound scaffold.

| Scaffold Position | Diversity Element | Example Building Blocks |

| C2-Carboxylic Acid | Amine for amide coupling | Alkyl amines, aryl amines, heterocyclic amines |

| N1-Indole | Alkylating or arylating agent | Alkyl halides, aryl boronic acids |

| C5-Indole | Halogen for cross-coupling | Bromine, iodine |

| C6-Indole | Halogen for cross-coupling | Bromine, iodine |

Emerging Research Directions and Future Perspectives for 4 Cyclopropyl 1h Indole 2 Carboxylic Acid

Integration of Artificial Intelligence and Machine Learning in Design and Optimization

The convergence of artificial intelligence (AI) and medicinal chemistry presents a transformative opportunity for accelerating the development of derivatives of 4-cyclopropyl-1H-indole-2-carboxylic acid. Machine learning (ML) algorithms are increasingly applied in various stages of drug discovery, offering powerful tools for prediction, design, and optimization. mdpi.comnih.gov

Future research will likely leverage ML models to predict the biological activities and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of novel analogs. By training algorithms on large datasets of known indole (B1671886) derivatives, researchers can create robust predictive models. These in silico tools can rapidly screen virtual libraries of compounds based on the this compound core, identifying candidates with the highest probability of desired activity and drug-like properties before committing resources to chemical synthesis. This approach significantly reduces the time and cost associated with early-stage drug discovery. nih.gov

Furthermore, generative AI models are enabling de novo drug design, where algorithms create entirely new molecular structures optimized for a specific biological target. mdpi.com These models can explore a vast chemical space around the 4-cyclopropyl-indole scaffold to design next-generation compounds with enhanced potency, selectivity, and metabolic stability.

Table 1: Applications of AI/ML in the Development of this compound Derivatives

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Predictive Modeling | Use of algorithms (e.g., Random Forest, Neural Networks) to predict bioactivity, binding affinity, and ADMET properties. nih.gov | Prioritization of synthetic targets, reduction in unnecessary experiments. |

| De Novo Design | Generative models (e.g., GANs, VAEs) create novel molecular structures with desired properties. | Discovery of novel, highly optimized drug candidates with improved efficacy. |

| Retrosynthesis Prediction | AI tools predict viable and efficient synthetic routes for designed molecules. | Streamlining of chemical synthesis and process development. |

| Target Identification | ML algorithms analyze biological data to identify new potential protein targets for the compound scaffold. | Expansion of therapeutic applications into new disease areas. |

Advanced Bioconjugation Strategies

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of modern therapeutic development. Creating conjugates using the this compound scaffold could lead to highly targeted therapies, such as antibody-drug conjugates (ADCs) for cancer treatment.

The core structure of this compound offers several potential handles for conjugation:

The Carboxylic Acid Group: This is the most straightforward attachment point, readily coupled to amine groups (e.g., lysine (B10760008) residues on a protein) via standard amide bond formation.

The Indole Nitrogen (N-H): The nitrogen atom can be functionalized to introduce a linker molecule.

The Aromatic Core: The indole ring itself can be functionalized at other positions (e.g., C3, C5, C6, or C7) to attach a linker without interfering with the key structural motifs potentially required for biological activity.

Future work in this area will focus on developing site-specific conjugation methods to produce homogeneous bioconjugates with a defined drug-to-antibody ratio (DAR). This is critical for ensuring consistent efficacy and a predictable pharmacological profile. Advanced strategies may involve enzymatic conjugation or the introduction of unique chemical groups onto the indole scaffold that allow for highly selective "click chemistry" reactions. The this compound moiety could serve as the cytotoxic payload, a modulating agent, or part of the linker system itself in these advanced bioconjugates.

Exploration of Novel Therapeutic Research Areas

The indole nucleus is a common feature in a vast number of biologically active compounds, and the indole-2-carboxylic acid substructure, in particular, has been the focus of intense investigation. nih.govchula.ac.th Derivatives have shown promise across a wide spectrum of diseases, suggesting that this compound is a prime candidate for screening in these and other novel therapeutic areas. The presence of the cyclopropyl (B3062369) group at the C4 position may offer unique advantages in terms of metabolic stability, lipophilicity, and conformational rigidity, potentially enhancing binding affinity and selectivity for various targets.

Key therapeutic areas ripe for exploration include:

Oncology: The indole-2-carboxylic acid scaffold is being actively investigated for cancer therapy. For example, derivatives have been designed as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are key targets in cancer immunotherapy. sci-hub.se Other analogs have been developed as inhibitors of the 14-3-3η protein for the treatment of liver cancer. nih.gov Furthermore, copper complexes of indole-2-carboxylic acid have demonstrated significant anticancer activity against breast cancer cell lines. mdpi.com

Antiviral Research: A significant body of research has identified indole-2-carboxylic acid derivatives as potent inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. rsc.org The scaffold's ability to chelate magnesium ions in the enzyme's active site is a key feature of its mechanism. rsc.org

Anti-inflammatory and Antioxidant Activity: Indole-2-carboxylic acid itself is a known inhibitor of lipid peroxidation. selleckchem.com This antioxidant potential, combined with the anti-inflammatory properties often associated with indole compounds, suggests possible applications in treating inflammatory conditions and diseases linked to oxidative stress.

Table 2: Potential Therapeutic Targets for this compound

| Therapeutic Area | Potential Target(s) | Rationale based on Indole-2-Carboxylic Acid Scaffold |

|---|---|---|

| Oncology | IDO1/TDO, 14-3-3η Protein, DNA Binding | Derivatives show potent inhibition of key cancer targets and direct cytotoxicity. sci-hub.senih.govmdpi.com |

| Virology | HIV-1 Integrase | The scaffold effectively chelates Mg²⁺ ions in the viral enzyme's active site. rsc.org |

| Inflammation | Lipoxygenase, Cyclooxygenase (COX) | Indole derivatives are known to possess anti-inflammatory and antioxidant properties. selleckchem.com |

| Neurodegenerative Disease | Monoamine Oxidase (MAO), Glycogen Synthase Kinase-3 (GSK-3) | The indole core is a common feature in inhibitors of neurological targets. |

Sustainable and Green Chemistry Approaches in Synthesis

As the pharmaceutical industry moves toward more environmentally responsible practices, the development of sustainable and green synthetic routes for promising compounds like this compound is essential. Traditional indole syntheses often rely on harsh conditions, stoichiometric reagents, and environmentally harmful solvents.

Future research will focus on adopting green chemistry principles for the synthesis of this molecule and its derivatives. One highly promising area is the use of continuous flow chemistry . mdpi.comnih.gov Flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for integrating real-time reaction monitoring and automation. ucsb.eduresearchgate.net This technology is particularly well-suited for indole synthesis, where reaction conditions can be precisely controlled to improve yields and minimize byproducts. mdpi.com

Other green approaches applicable to the synthesis of this compound include:

Multicomponent Reactions (MCRs): An innovative two-step, one-pot MCR has been developed to produce indole-2-carboxamide derivatives from simple, inexpensive starting materials like anilines and glyoxal, using ethanol (B145695) as a benign solvent and avoiding metal catalysts. rsc.org

Novel Catalysis: The development of magnetically recyclable nanocatalysts offers a path to easier product purification and catalyst reuse, reducing waste. acs.org

Use of Greener Solvents: Replacing hazardous solvents with greener alternatives like water, ionic liquids, or performing reactions under solvent-free conditions are central tenets of green chemistry that can be applied to synthetic routes. researchgate.net

By focusing on these sustainable methodologies, researchers can develop manufacturing processes for this compound that are not only efficient and scalable but also minimally impactful on the environment. rsc.orgresearchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Indole-2-carboxamide |

| Aniline (B41778) |

Q & A

Q. What are the recommended synthetic routes for 4-cyclopropyl-1H-indole-2-carboxylic acid, and how can reaction conditions be optimized?

A common approach involves cyclopropane ring introduction via cross-coupling or cycloaddition reactions. For example, analogous indole-carboxylic acids have been synthesized by refluxing aldehyde derivatives with thiazolidinone precursors in acetic acid with sodium acetate as a catalyst . Optimization includes adjusting reaction time (e.g., 2.5 hours for similar compounds), temperature (reflux conditions), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product in high purity (>95% by HPLC) .

Q. What analytical methods are suitable for characterizing this compound?

Key techniques include:

- HPLC : For purity assessment (>95% threshold recommended) .

- NMR (¹H/¹³C) : To confirm cyclopropyl group integration and indole ring substitution patterns.

- FTIR : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and indole N-H bonds (~3400 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., predicted exact mass ~215.1 g/mol for related analogs) .

Q. What safety protocols should be followed when handling this compound in the lab?

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use respiratory protection (e.g., NIOSH-certified P95 masks) if aerosolization occurs .